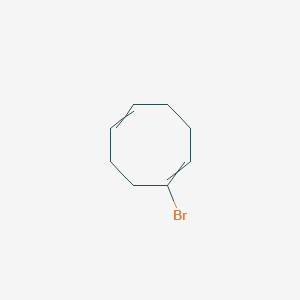

1,5-Cyclooctadiene, 1-bromo-

概要

説明

1,5-Cyclooctadiene, also known as COD, is a cyclic hydrocarbon with the chemical formula C8H12 . It is a colorless liquid with a strong odor . There are three configurational isomers with this structure, that differ by the arrangement of the four C–C single bonds adjacent to the double bonds .

Synthesis Analysis

1,5-Cyclooctadiene can be prepared by dimerization of butadiene in the presence of a nickel catalyst . It was also used as a catalyst in the synthesis of aminoindene derivatives by the [3+2] annulation of ketimines with internal and terminal alkynes .

Molecular Structure Analysis

The molecular weight of 1,5-Cyclooctadiene is 108.1809 . It has three configurational isomers that differ by the arrangement of the four C–C single bonds adjacent to the double bonds . Quantum-mechanical and molecular mechanics conformational analysis of 1,5-cyclooctadiene has been conducted .

Chemical Reactions Analysis

The highly strained trans,trans-diolefin (E,E)-1,5-cyclooctadiene can perform efficiently two different click reactions at fast reaction rates . It is capable of first undergoing [3+2] cycloadditions with 1,3-dipoles at a reaction rate comparable to that of strained cyclooctynes .

Physical And Chemical Properties Analysis

1,5-Cyclooctadiene is a colorless liquid with a density of 0.882 g/mL . It has a melting point of -69 °C and a boiling point of 150 °C . The refractive index (nD) is 1.493 .

科学的研究の応用

Synthesis and Characterization

- 1,5-Cyclooctadiene has been used in the synthesis of various chemical compounds. For instance, it was involved in the preparation of 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative, as demonstrated by 1H-NMR spectroscopy (Oda, Oda, Miyakoshi, & Kitahara, 1977).

Chemical Reactions and Analysis

- It has been an intermediate in the production of 1,3,5-Cyclooctatriene, undergoing transformations such as bromination, dehydrohalogenation, and elimination (Oda, Kawase, & Kurata, 2003).

- 1,5-Cyclooctadiene has been analyzed for its conformational properties using the force field method, providing insights into its structural stability and reactivity (Allinger, Viskocil, Burkert, & Yuh, 1976).

Organic Synthesis

- It has been lithiated under specific conditions to yield 3-substituted 1,5-cyclooctadienes for the preparation of compounds with pendant functional groups, suitable for immobilization on solid-phase resins (Revell & Ganesan, 2002).

Organometallic Chemistry

- In organometallic chemistry, 1,5-cyclooctadiene has reacted with chromium, molybdenum, and tungsten hexacarbonyls, yielding various complexes and rearrangements, which has implications for catalysis and synthesis (Leigh & Fischer, 1965).

Surface Science and Catalysis

- Its interaction with silicon surfaces has been studied, revealing insights into the bonding mechanisms and surface chemistry, which are essential for understanding and developing semiconductor technology (Hovis and Hamers, 1997).

- 1,5-Cyclooctadiene has been identified as having a significant role in nickel-catalyzed C-H functionalization processes, impacting the efficiency of these catalytic systems (Nett, Zhao, Zimmerman, & Montgomery, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

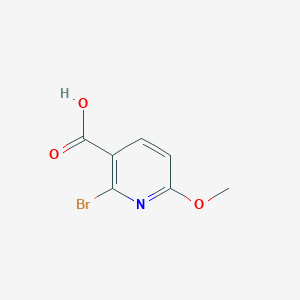

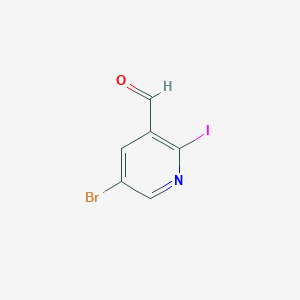

IUPAC Name |

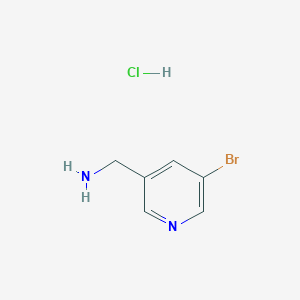

1-bromocycloocta-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOINPZWCMNJNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(CCC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849956 | |

| Record name | 1-Bromocycloocta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57559-44-1 | |

| Record name | 1-Bromocycloocta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 1-bromocycloocta-1,5-diene upon exposure to light?

A1: Unlike its fluoro-substituted counterpart, 1-bromocycloocta-1,5-diene does not undergo photocyclization to form the tricyclic product. Instead, the research indicates that it undergoes fission of the carbon-bromine bond []. This suggests that the presence of the bromine atom significantly alters the photochemical reactivity compared to 1-fluorocycloocta-1,5-diene. Further research is needed to fully understand the photodecomposition products and mechanism involved.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

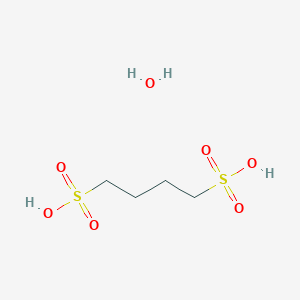

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)